molecular formula C15H16BrN3O2 B13105874 N1-(4-bromo-5-methyl-2-nitrophenyl)-N4,N4-dimethylbenzene-1,4-diamine

N1-(4-bromo-5-methyl-2-nitrophenyl)-N4,N4-dimethylbenzene-1,4-diamine

Cat. No.: B13105874
M. Wt: 350.21 g/mol
InChI Key: IHFVUYAOKYZLMZ-UHFFFAOYSA-N
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Description

N1-(4-bromo-5-methyl-2-nitrophenyl)-N4,N4-dimethylbenzene-1,4-diamine (CAS 107100-50-5) is a high-value chemical intermediate with a molecular formula of C15H16BrN3O2 and a molecular weight of 350.21 g/mol . This compound is a key derivative in the scaffold of novel D3 dopamine receptor (D3R)-selective antagonists and positive allosteric modulator (PAM)-antagonists . Research indicates that this chemical series demonstrates unprecedented global selectivity for the D3R over other dopamine receptor subtypes (D1R, D2R, D4R, D5R) and exhibits a unique allosteric mechanism of action, functioning as a PAM-antagonist that may confer unique therapeutic advantages . Its primary research value lies in the development of potential treatments for neuropsychiatric disorders, including substance use disorder (SUD) and opioid use disorder (OUD), with optimized analogues showing favorable pharmacokinetics and brain penetrance in preclinical models . As a specialized building block, it enables advanced research in medicinal chemistry and central nervous system (CNS) drug discovery. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with care in a controlled laboratory environment.

Properties

Molecular Formula

C15H16BrN3O2

Molecular Weight

350.21 g/mol

IUPAC Name

1-N-(4-bromo-5-methyl-2-nitrophenyl)-4-N,4-N-dimethylbenzene-1,4-diamine

InChI

InChI=1S/C15H16BrN3O2/c1-10-8-14(15(19(20)21)9-13(10)16)17-11-4-6-12(7-5-11)18(2)3/h4-9,17H,1-3H3

InChI Key

IHFVUYAOKYZLMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)[N+](=O)[O-])NC2=CC=C(C=C2)N(C)C

Origin of Product

United States

Preparation Methods

Synthesis of 4-Bromo-5-methyl-2-nitroaniline Intermediate

  • Starting Material: 4-methyl-2-nitroaniline.
  • Bromination: Using N-bromosuccinimide (NBS) in acetic acid at room temperature for 2.5 hours introduces the bromine at the 4-position selectively.
  • Reduction: Zinc dust is used to reduce the nitro group partially or fully as needed.
  • Workup: The reaction mixture is diluted with water, filtered, neutralized with ammonia to pH 7, and extracted with dichloromethane.
  • Purification: Flash column chromatography using hexane/ethyl acetate (60:40) yields the bromo-methyl-diamine intermediate with about 83% yield and good purity.

Formation of N4,N4-Dimethylbenzene-1,4-diamine Moiety

  • Dimethylation: N1,N4-dimethylbenzene-1,4-diamine is synthesized by catalytic reduction of 4-nitroaniline derivatives using ruthenium catalysts with pincer ligands or by reductive amination protocols.
  • Catalytic Conditions: Ruthenium catalysis with 10 mol% catalyst loading and appropriate ligands in organic solvents such as dichloromethane/acetone mixtures at mild temperatures gives yields around 47% for dimethylated diamines.
  • Alternative Reduction: Tin(II) chloride dihydrate in ethanol at 70°C overnight is effective for reducing nitro groups to amines with yields up to 89%.

Coupling of Substituted Aromatic Units

  • Nucleophilic Substitution: The bromine on the aromatic ring acts as a leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), facilitating the attachment of the dimethylbenzene-1,4-diamine unit.
  • Reaction Conditions: Controlled temperature (0–20°C), use of bases like KOH or sodium carbonate, and solvents such as acetonitrile and water mixtures optimize coupling efficiency.
  • Purification: Column chromatography on silica gel with solvent systems like dichloromethane/ethyl acetate or hexane/ethyl acetate is standard for isolating the coupled product.

Reaction Conditions and Yields Summary

Step Reaction Conditions Yield (%) Notes
Bromination of 4-methyl-2-nitroaniline NBS in acetic acid, room temperature, 2.5 h 83 Selective bromination at 4-position; followed by Zn reduction
Reduction to diamine SnCl₂·2H₂O in ethanol, 70°C, overnight 89 Efficient reduction of nitro to amine
Dimethylation of benzene-1,4-diamine Ru catalyst (10 mol%), DCM/acetone, mild conditions 47 Ruthenium pincer ligand catalysis for selective N-methylation
Coupling via nucleophilic substitution KOH base, acetonitrile/water, 0–20°C 77 Bromine substitution enabling attachment of dimethylbenzene-1,4-diamine fragment
Purification Silica gel chromatography (hexane/EtOAc or DCM/Acetone) - Essential for isolating pure final compound

Analytical and Operational Notes

  • Microwave Irradiation: Some intermediates are synthesized using microwave-assisted heating at 140°C for 30 minutes to improve reaction rates and yields.
  • Reaction Monitoring: LC-MS and NMR spectroscopy (¹H and ¹³C) are employed to confirm intermediate and final product structures, ensuring correct substitution patterns and purity.
  • Solvent Choice: Ethanol, acetonitrile, and dichloromethane are commonly used solvents, chosen for solubility and reaction compatibility.
  • pH Control: Neutralization steps with ammonia or sodium bicarbonate are critical to isolate amine products in their free base form.

Research Findings and Optimization Insights

  • The presence of the bromine atom at the 4-position enhances regioselectivity in subsequent substitution reactions and acts as a good leaving group in cross-coupling steps.
  • Methyl substituents on the aromatic ring influence electronic density, affecting reaction rates and product stability.
  • Catalytic reductions using tin(II) chloride or ruthenium complexes provide high yields and selectivity for amine formation.
  • Microwave-assisted synthesis can shorten reaction times significantly while maintaining or improving yields.
  • Purification by flash chromatography remains the gold standard for isolating high-purity compounds in this synthetic route.

Chemical Reactions Analysis

Types of Reactions

N1-(4-bromo-5-methyl-2-nitrophenyl)-N4,N4-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can yield various substituted benzene derivatives.

Scientific Research Applications

N1-(4-bromo-5-methyl-2-nitrophenyl)-N4,N4-dimethylbenzene-1,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N1-(4-bromo-5-methyl-2-nitrophenyl)-N4,N4-dimethylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitro and bromine groups can influence the compound’s reactivity and binding affinity, leading to various biological effects.

Comparison with Similar Compounds

Core Modifications

  • Target Compound: Contains a 4-bromo-5-methyl-2-nitrophenyl group at N1.
  • (E)-N1-[[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]methylene]-N4,N4-dimethylbenzene-1,4-diamine (): Features a pyrazole-methylene linker and a fluorophenyl group. The absence of bromo/nitro groups reduces steric hindrance compared to the target compound .
  • N1,N1′-(4,6-dinitro-1,3-phenylene)bis(N4,N4-dimethylbenzene-1,4-diamine) () : A symmetric dimer with a dinitrophenylene core. The dual nitro groups enhance electron deficiency, making this compound suitable for applications in redox-active materials or fluorescence quenching .

Heterocyclic Additions

  • N1-(5-Methoxy-2-(4-methyl-1,4-diazepan-1-yl)quinolin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine (5p, ): Incorporates a quinoline-diazepane moiety, which imparts basicity and conformational flexibility. The methoxy group enhances solubility, contrasting with the hydrophobic bromo and nitro groups in the target compound .
  • N1-(2-Chloro-6,7-dimethoxyquinazolin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine () : Contains a chloroquinazoline core, a common scaffold in kinase inhibitors. The chloro and methoxy groups modulate binding affinity and selectivity .

Key Observations :

  • Yields for benzene-1,4-diamine derivatives vary widely (65–81%), influenced by steric hindrance and reaction conditions.

Physicochemical and Spectral Properties

Melting Points

  • N1-(5-Methoxy-2-(4-methyl-1,4-diazepan-1-yl)quinolin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine (5p): Mp = 268–270°C .
  • N1-(2-Chloro-6,7-dimethoxyquinazolin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine : Mp = 171–173°C .

Spectroscopic Data

  • ESI-MS : Molecular ion peaks (e.g., m/z 393.2246 for compound 5p) confirm molecular weights and purity .
  • NMR: Dimethylamino protons typically resonate at δ 2.8–3.2 ppm (¹H), while aromatic protons in nitro-substituted compounds appear downfield (δ 7.5–8.5 ppm) .

Biological Activity

N1-(4-bromo-5-methyl-2-nitrophenyl)-N4,N4-dimethylbenzene-1,4-diamine, also known by its CAS number 107100-50-5, is a compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological properties. This article provides an in-depth analysis of its biological activity, including data tables, case studies, and research findings.

The molecular formula of this compound is C15H16BrN3O2, with a molecular weight of 350.21 g/mol. The compound features a complex aromatic structure that includes a bromo substituent and a nitro group, which are known to influence its biological activity.

PropertyValue
Molecular FormulaC15H16BrN3O2
Molecular Weight350.21 g/mol
Boiling PointApproximately 453.5 °C
Density~1.472 g/cm³

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies have shown that the compound exhibits significant binding affinity towards certain enzymes and receptors involved in cancer progression and other diseases.

Key Mechanisms Identified:

  • Inhibition of Kinases : The compound has been reported to inhibit key kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation.
  • Induction of Apoptosis : Research indicates that it can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Cytotoxicity Assays

In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell LineIC50 (µM)Reference
HepG2 (Liver Cancer)40 - 204
MCF-7 (Breast Cancer)29 - 59
MDA-MB-231 (Breast Cancer)43 - 68
HeLa (Cervical Cancer)Not specified

These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that the presence of specific functional groups significantly influences the biological activity of this compound. The introduction of bromo and nitro groups enhances its reactivity and selectivity towards cancer cells compared to simpler analogs.

Case Studies

A notable study highlighted the effects of this compound on HepG2 cells. The treatment resulted in:

  • Cell Cycle Arrest : An increase in the G0-G1 phase population was observed, indicating a halt in cell proliferation.
  • Apoptosis Induction : Flow cytometry analysis showed significant apoptosis markers post-treatment .

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